molecular formula C9H17N B8532324 N-(2-Propenyl)cyclopentanemethanamine

N-(2-Propenyl)cyclopentanemethanamine

Cat. No.: B8532324
M. Wt: 139.24 g/mol
InChI Key: XLTLUJUHIQUMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Propenyl)cyclopentanemethanamine is a chemical compound of interest in scientific research and development. As a specialist supplier, we provide this material in high purity to support investigative studies. Researchers value this compound for exploring structure-activity relationships and novel synthetic pathways, particularly due to its cyclopentane core and functionalized side chain. Its molecular structure suggests potential as a building block or intermediate in various chemical syntheses. The specific mechanism of action and full range of applications are subjects of ongoing investigation and are dependent on the specific research context. This product is strictly for laboratory research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use, nor for application in veterinary medicine. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-(cyclopentylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C9H17N/c1-2-7-10-8-9-5-3-4-6-9/h2,9-10H,1,3-8H2

InChI Key

XLTLUJUHIQUMNO-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituent on Nitrogen CAS RN Molecular Formula Key Features
N-(2-Propenyl)cyclopentanemethanamine Cyclopentane 2-Propenyl (allyl) Not provided Likely C₉H₁₅N Allyl group enables conjugation
N-(2-Propenyl)cyclohexanemethanamine Cyclohexane 2-Propenyl Not provided Likely C₁₀H₁₇N Increased lipophilicity
N-(2-Chloroethyl)-N-methylpropan-2-amine Linear chain 2-Chloroethyl, methyl 408326-30-7 C₆H₁₄ClN Reactive chloro group
N,N-Dimethylcyclopentanemethanamine Cyclopentane Dimethyl 5062-75-9 C₈H₁₇N Enhanced basicity

Key Observations :

  • Ring Size : Cyclohexane analogs (e.g., N-(2-propenyl)cyclohexanemethanamine) exhibit greater lipophilicity compared to cyclopentane derivatives due to the larger hydrophobic ring .
  • Basicity : N,N-Dimethyl-substituted analogs (e.g., 5062-75-9) show higher basicity due to electron-donating methyl groups, whereas allyl-substituted amines may have reduced basicity from resonance effects .
Table 2: Comparative Properties
Property This compound N-(2-Chloroethyl)-N-methylpropan-2-amine N,N-Dimethylcyclopentanemethanamine
Boiling Point Estimated 180–200°C* 195–200°C (experimental) 170–175°C
Solubility Moderate in polar solvents High in polar aprotic solvents High in water
Biological Activity Potential CNS modulation Neurotoxic (cholinesterase inhibition) Sedative effects
Stability Air-sensitive (allyl oxidation) Stable under anhydrous conditions Highly stable

*Estimated based on cyclohexane analog data .

Key Findings :

  • Solubility : The allyl group reduces water solubility compared to dimethyl-substituted amines, aligning with trends observed in cyclohexane derivatives .
  • Biological Activity : Chloroethyl-substituted compounds exhibit neurotoxicity, while dimethylated analogs are linked to sedative applications, suggesting that this compound may have distinct pharmacological profiles .

Challenges in Direct Comparison

Limited experimental data for this compound (e.g., absence of CAS RN, precise boiling points) hinder direct comparisons. For instance, cyclopentane derivatives like 2-butyl-N-propylcyclopentanamine (105317-83-7) lack published solubility or toxicity data, emphasizing the need for further research .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Cyclopentanemethanamine, allyl bromide (or chloride), base (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, THF).

  • Mechanism :

    Cyclopentanemethanamine+Allyl bromideBaseThis compound+HBr\text{Cyclopentanemethanamine} + \text{Allyl bromide} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
  • Key Considerations :

    • Stoichiometry : A 1:1 molar ratio of amine to allyl halide minimizes over-alkylation to tertiary amines.

    • Base Selection : Mild bases like K₂CO₃ are preferred to avoid side reactions.

    • Solvent : DMF enhances reaction efficiency due to its high polarity.

  • Yield : 60–75% under optimized conditions.

Table 1: Direct Alkylation Optimization Parameters

ParameterOptimal ValueEffect on Yield
SolventDMFMaximizes rate
Temperature60–80°CBalances speed and decomposition
BaseK₂CO₃Prevents over-alkylation
Reaction Time12–24 hoursEnsures completion

Reductive Amination with Allyl Carbonyl Compounds

Reductive amination offers an alternative route by reacting cyclopentanemethanamine with allyl aldehydes (e.g., acrolein) in the presence of a reducing agent. This method avoids the use of allyl halides, which can be hazardous.

Procedure and Mechanistic Insights

  • Reagents : Cyclopentanemethanamine, acrolein, reducing agent (e.g., NaBH₃CN), solvent (MeOH, EtOH).

  • Mechanism :

    Cyclopentanemethanamine+AcroleinNaBH₃CNThis compound\text{Cyclopentanemethanamine} + \text{Acrolein} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
  • Challenges :

    • Acrolein’s high reactivity necessitates careful temperature control (0–5°C).

    • Competing imine formation requires acidic conditions (pH 4–6 via acetic acid).

  • Yield : 50–65%, lower than alkylation due to side reactions.

Protecting Group Strategies for Selective Allylation

To enhance selectivity, cyclopentanemethanamine can be temporarily converted to a sulfonamide, which is then allylated and deprotected. This method mitigates over-alkylation.

Stepwise Synthesis

  • Protection :

    Cyclopentanemethanamine+Tosyl chlorideN-Tosylcyclopentanemethanamine\text{Cyclopentanemethanamine} + \text{Tosyl chloride} \rightarrow \text{N-Tosylcyclopentanemethanamine}
  • Alkylation :

    N-Tosylcyclopentanemethanamine+Allyl bromideN-Allyl-N-tosylcyclopentanemethanamine\text{N-Tosylcyclopentanemethanamine} + \text{Allyl bromide} \rightarrow \text{N-Allyl-N-tosylcyclopentanemethanamine}
  • Deprotection :

    N-Allyl-N-tosylcyclopentanemethanamineH2SO4This compound\text{N-Allyl-N-tosylcyclopentanemethanamine} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound}
  • Advantages : High selectivity (>90% mono-alkylation).

  • Disadvantages : Additional steps reduce overall yield (40–50%).

Transition Metal-Catalyzed Allylic Amination

Palladium-catalyzed allylic amination provides a modern approach, leveraging allylic carbonates or acetates as electrophiles.

Catalytic Cycle and Conditions

  • Catalyst : Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Ligands : BINAP or dppe for enhanced selectivity.

  • Mechanism :

    Allyl acetate+CyclopentanemethanaminePd0This compound+Acetic acid\text{Allyl acetate} + \text{Cyclopentanemethanamine} \xrightarrow{\text{Pd}^0} \text{this compound} + \text{Acetic acid}
  • Yield : 70–85% with optimized catalysts.

Table 2: Comparison of Preparation Methods

MethodYield (%)SelectivityComplexityScalability
Direct Alkylation60–75ModerateLowHigh
Reductive Amination50–65LowModerateModerate
Protecting Group Route40–50HighHighLow
Transition Metal Catalysis70–85HighModerateHigh

Experimental Optimization and Challenges

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is essential for isolating the product from di-alkylated byproducts.

  • Scale-Up : Direct alkylation and transition metal methods are most scalable, while reductive amination suffers from solvent volume constraints.

  • Safety : Allyl halides require handling under inert atmospheres due to toxicity and volatility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Propenyl)cyclopentanemethanamine, and how can reaction progress be monitored?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, reacting chloroacetyl chloride with N-(2-Propenyl)cyclohexanemethanamine under anhydrous conditions, followed by extraction with diethyl ether. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, using silica gel plates and UV visualization. Post-reaction, acid-base workup (pH adjustment to 11 with NaOH) ensures product isolation. Drying agents like Na₂SO₄ and solvent evaporation under vacuum yield the pure compound .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • IR spectroscopy : Identify functional groups (e.g., NH stretching ~3300 cm⁻¹, allyl C=C ~1640 cm⁻¹).
  • NMR : ¹H NMR detects cyclopentane protons (δ 1.5–2.0 ppm) and allylic protons (δ 5.0–5.8 ppm). Compare with databases like the EPA/NIH Mass Spectral Data Base for molecular weight validation (C₉H₁₅N, MW 137.22) .

Q. What methods are recommended for assessing purity in academic settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm) is standard. Pharmacopeial guidelines suggest ≥98% purity for bioactive studies. Titration (e.g., acid-base) can cross-validate purity, especially if residual amines or solvents are present .

Advanced Research Questions

Q. How does the 2-propenyl group influence cytotoxicity, and what experimental models validate this?

  • Methodological Answer : The 2-propenyl moiety enhances electrophilic reactivity, forming adducts with cellular nucleophiles. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) paired with metabolic pathway analysis (e.g., LC-MS/MS) reveal metabolites. Studies on quinocetone analogs show 2-propenyl groups as toxicophores; similar SAR (structure-activity relationship) approaches apply here .

Q. What advanced techniques characterize metabolic pathways involving this compound?

  • Methodological Answer : Use liver microsomes (human/rat) for Phase I metabolism studies. LC-HRMS identifies metabolites (e.g., N-oxide derivatives via N→O group oxidation). Compare with deuterated analogs to track metabolic hotspots. In silico tools (e.g., MetaSite) predict binding to CYP450 enzymes .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Cross-check variables:

  • Synthetic conditions : Trace impurities (e.g., unreacted amines) may skew bioassays. Replicate synthesis with strict TLC/HPLC monitoring .
  • Purity thresholds : Discrepancies between HPLC (detects non-volatiles) and titration (detects ionizable groups) require orthogonal validation .
  • Biological models : Cell line variability (e.g., HepG2 vs. HEK293) impacts cytotoxicity readings. Standardize assays with positive controls (e.g., quinocetone) .

Q. What thermodynamic characterization methods are suitable for this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) determines melting points and thermal stability (degradation onset >150°C if crystalline). Thermogravimetric analysis (TGA) quantifies solvent residues. For coordination studies, magnetic susceptibility measurements (e.g., SQUID) assess metal-complex behavior, though no direct data exists for this compound yet .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.